Cas no 70198-23-1 (2-aminoethyl L-lysinate trihydrochloride)

2-Aminoethyl L-lysinate trihydrochloride is a chemically modified derivative of L-lysine, featuring an aminoethyl group and three hydrochloride counterions. This compound is primarily utilized in peptide synthesis and biochemical research due to its enhanced solubility in aqueous and polar solvents, facilitating efficient coupling reactions. The presence of multiple charged groups improves its reactivity as a building block in solid-phase peptide synthesis (SPPS). Its structural stability and high purity make it suitable for applications requiring precise molecular control, such as drug development and proteomics. The trihydrochloride form ensures improved handling and storage stability compared to free-base analogs, reducing degradation risks under standard laboratory conditions.
2-aminoethyl L-lysinate trihydrochloride structure
70198-23-1 structure
Product Name:2-aminoethyl L-lysinate trihydrochloride
CAS No:70198-23-1
MF:C8H22Cl3N3O2
MW:298.638179302216
MDL:MFCD26137698
CID:974756
PubChem ID:112200
Update Time:2025-06-08

2-aminoethyl L-lysinate trihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-aminoethyl L-lysinate trihydrochloride
    • 2,6-Diaminohexanoic acid, 2-aminoethyl ester, trihydrochloride
    • 2-Aminoethyl L-lysine trihydrochloride
    • 2-aminoethyl lysinate trihydrochloride
    • L-Lysine, 2-aminoethyl ester, hydrochloride (1:3)
    • L-Lysine, 2-aminoethyl ester, trihydrochloride
    • 2-aminoethyl 2,6-diaminohexanoate trihydrochloride
    • 2-aminoethyl 2,6-diaminohexanoate;trihydrochloride
    • D93080
    • AS-68330
    • 70198-23-1
    • EINECS 274-378-2
    • AKOS037646354
    • 2-aminoethyl 2,6-diaminohexanoate,trihydrochloride
    • DTXSID50276117
    • 104068-74-8
    • DTXSID60887692
    • NS00061766
    • DB-239749
    • (S)-2-Aminoethyl 2,6-diaminohexanoate trihydrochloride
    • (S)-2-Aminoethyl2,6-diaminohexanoatetrihydrochloride
    • lysine-beta-aminoethyl ester trihydrochloride
    • MDL: MFCD26137698
    • Inchi: 1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H
    • InChI Key: SAKAHFSYUHWBLG-UHFFFAOYSA-N
    • SMILES: Cl.Cl.Cl.O(CCN)C(C(CCCCN)N)=O

Computed Properties

  • Exact Mass: 297.07806
  • Monoisotopic Mass: 297.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 141
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104A^2

Experimental Properties

  • Boiling Point: 324.4°Cat760mmHg
  • Flash Point: 145.7°C
  • PSA: 104.36

2-aminoethyl L-lysinate trihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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Additional information on 2-aminoethyl L-lysinate trihydrochloride

Introduction to 2-aminoethyl L-lysinate trihydrochloride (CAS No. 70198-23-1) in Modern Chemical and Biomedical Research

2-aminoethyl L-lysinate trihydrochloride, identified by the Chemical Abstracts Service registry number 70198-23-1, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, a derivative of L-lysine, exhibits unique structural and functional properties that make it a valuable tool in various biochemical applications. Its molecular structure incorporates both aminoethyl and L-lysinate functionalities, which contribute to its versatility in drug design, biomaterial synthesis, and therapeutic research.

The significance of 2-aminoethyl L-lysinate trihydrochloride lies in its ability to serve as a building block for more complex molecules. In recent years, advancements in medicinal chemistry have highlighted its role in the development of novel drug candidates. The compound’s trihydrochloride salt form enhances its solubility and stability, making it particularly useful for formulation in pharmaceutical solutions and biological assays. This property is especially critical in drug delivery systems where solubility directly impacts bioavailability and efficacy.

One of the most compelling aspects of CAS No. 70198-23-1 is its application in the synthesis of peptidomimetics and protein-based therapeutics. Researchers have leveraged the reactivity of the aminoethyl group to create linkers or side chains that improve the pharmacokinetic profiles of drugs. For instance, studies have demonstrated its utility in constructing cyclic peptides that exhibit enhanced binding affinity to target proteins. This approach has been particularly promising in the development of antiviral and anticancer agents, where precise molecular interactions are crucial.

Recent investigations into 2-aminoethyl L-lysinate trihydrochloride have also explored its potential as a chelating agent. The compound’s ability to coordinate with metal ions has opened new avenues in metallodrug design. Metallo-drugs are gaining traction as they offer targeted therapies with reduced systemic toxicity. The lysinate moiety provides a stable coordination environment for metals such as zinc or copper, which are known for their antimicrobial and anti-inflammatory properties. This has led to novel formulations aimed at treating infections and chronic inflammatory diseases.

The role of CAS No 70198-23-1 extends beyond drug development into the realm of biomaterials. Its biocompatibility and functional versatility make it an excellent candidate for hydrogel formulations used in tissue engineering and regenerative medicine. Hydrogels based on this compound have shown promise in creating scaffolds that mimic extracellular matrices, supporting cell adhesion and proliferation. Such materials are essential for developing artificial organs and wound healing technologies.

In academic research, 2-aminoethyl L-lysinate trihydrochloride has been utilized as a substrate for enzyme studies, particularly those involving amino acid metabolism and protein synthesis pathways. Its incorporation into metabolic pathways allows researchers to investigate enzyme kinetics and substrate specificity under controlled conditions. These studies contribute valuable insights into disease mechanisms and potential therapeutic targets.

The compound’s chemical stability under various conditions has also made it a preferred choice for long-term storage solutions in laboratories. Its resistance to degradation ensures consistent performance across multiple experiments, reducing variability and improving reproducibility in scientific outcomes.

Looking ahead, the future applications of CAS No 70198-23-1 are likely to expand with advancements in synthetic chemistry and biotechnology. Innovations such as automated synthesis platforms could enhance the accessibility of this compound for smaller-scale research endeavors. Additionally, collaborations between academia and industry may drive the development of novel derivatives tailored for specific therapeutic applications.

In conclusion, 2-aminoethyl L-lysinate trihydrochloride (CAS No. 70198-23-1) represents a multifaceted compound with broad utility across chemical biology and pharmaceutical sciences. Its unique structural features enable diverse applications ranging from drug design to biomaterial engineering, underscoring its importance as a research tool. As scientific understanding evolves, this compound is poised to play an even more integral role in advancing medical therapies and biotechnological innovations.

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